molecular formula C11H13F2NOS B8316157 4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol

4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol

Cat. No. B8316157
M. Wt: 245.29 g/mol
InChI Key: BCAAWCQJFFSSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol is a useful research compound. Its molecular formula is C11H13F2NOS and its molecular weight is 245.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13F2NOS

Molecular Weight

245.29 g/mol

IUPAC Name

4-(4-amino-2,6-difluorophenyl)thian-4-ol

InChI

InChI=1S/C11H13F2NOS/c12-8-5-7(14)6-9(13)10(8)11(15)1-3-16-4-2-11/h5-6,15H,1-4,14H2

InChI Key

BCAAWCQJFFSSMU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C2=C(C=C(C=C2F)N)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Difluoroaniline (12.9 g, 0.1 M) in dry tetrahydrofuran (400 ml) was stirred and cooled under nitrogen to −78°. n-Butyllithium (1.6M in hexanes, 131 ml, 0.21 M) was run in slowly over 15 minutes, maintaining the temperature below −65°. Stirring was continued at the same temperature for 30 minutes, then trimethylsilyl chloride (22.8 g, 0.21 M) in tetrahydrofuran (100 ml) was added dropwise over 15 minutes. The temperature was then allowed to rise to ambient, and the mixture stirred overnight. After recooling to −78°, further n-butyllithium (1.6M in hexanes, 68.8 ml, 0.11 M) was added dropwise below −70°, and stirring continued for 5 hours to form anion. A solution of tetrahydrothiopyran-4-one (12.5 g, 0.107 M) in tetrahydrofuran (80 ml) was added dropwise, keeping the temperature below −70°, and the temperature allowed to warm to ambient overnight. The mixture was cooled in an ice-bath and acidified to pH<1 by slow addition of hydrochloric acid (1M, ˜500 ml). After stirring 15 minutes, diethyl ether (1 L) was added, and the phases separated. The organic layer was washed with hydrochloric acid (1M, 200 ml), and the combined aqueous layers made basic with concentrated ammonia solution, then extracted with diethyl ether (600 ml). The extract was washed with water (100 ml), brine (100 ml), dried (magnesium sulfate) and evaporated. After dissolving the residue in dichloromethane, the desired product was precipitated by the addition of isohexane (17.4 g). MS (Negative ES): 244 (M—H—) for C11H13F2NOS
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
131 mL
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
68.8 mL
Type
reactant
Reaction Step Five
Quantity
12.5 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

3,5-Difluoroaniline (250 g, 1.94 mol) was dissolved in THF (3800 ml) and cooled to −78° C. nBuLi (1.59 M, 2560 ml) was added drop wise over 5 hours keeping the temperature below −70° C. and the resulting white slurry was stirred for 1 hour. Chlorotrimethylsilane (502 ml, 4.07 mol) in THF (2000 ml) was added drop wise over 2.5 hours keeping the temperature below −70° C. and the resulting yellow slurry was allowed to warm to room temperature overnight. The brown solution was recooled to −78° C., nBuLi (1340 ml) was charged drop wise over 1.5 hours keeping the temperature below −70° C. and the reaction mixture was stirred for 5 hours. Tetrahydrothiopyran-4-one (241 g, 2.07 mol) in THF (1500 ml) was added drop wise over 2 hours keeping the temperature below −70° C. during the addition and then the reaction allowed to warm to room temperature overnight. The reaction was acidified to pH<1 using 5M HCl (approx 2000 ml) and it was extracted with diethyl ether (2500 ml). The organic layer was washed with 5M HCl (1000 ml) and the combined aqueous layers were basified using 880 ammonia to pH 11 (1500 ml), then extracted with diethyl ether (2500 ml×2), washed with saturated aqueous sodium chloride (1000 ml), dried over MgSO4 and evaporated. The residue was taken up in dichloromethane (800 ml) evaporated to a low volume, isohexane (1000 ml) was added and it was cooled under ice. The yellow solid was filtered and dried in a vacuum oven at 40° C. overnight to provide 287 g of the title compound.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
3800 mL
Type
solvent
Reaction Step One
Name
Quantity
2560 mL
Type
reactant
Reaction Step Two
Quantity
502 mL
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three
Name
Quantity
1340 mL
Type
reactant
Reaction Step Four
Quantity
241 g
Type
reactant
Reaction Step Five
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five
Name
Quantity
2000 mL
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.